7-Nitrobenz[a]anthracene Exhibits ~65% Lower Hepatic Tumor Incidence Than Parent Benz[a]anthracene in the Newborn Mouse Model
In a head-to-head newborn mouse carcinogenicity study, male mice receiving 2800 nmol of 7-nitrobenz[a]anthracene (7-NBA) by intraperitoneal injection exhibited a hepatic tumor incidence of only 28%, compared to 79% for the parent hydrocarbon benz[a]anthracene at the identical dose level [1]. This represents a 64.6% relative reduction in tumor yield. The same study reported that 6-nitrobenzo[a]pyrene produced a 28% hepatic tumor incidence versus 49% for benzo[a]pyrene at 560 nmol, establishing that nitro-substitution at peri-hydrogen-constrained positions consistently attenuates, but does not eliminate, tumorigenicity relative to the parent PAH [1].
| Evidence Dimension | Hepatic tumor incidence in male newborn mice |
|---|---|
| Target Compound Data | 28% hepatic tumor incidence (2800 nmol 7-nitrobenz[a]anthracene) |
| Comparator Or Baseline | 79% hepatic tumor incidence (2800 nmol benz[a]anthracene, parent PAH); 28% incidence for 6-nitrobenzo[a]pyrene vs. 49% for benzo[a]pyrene at 560 nmol |
| Quantified Difference | ~65% relative reduction vs. parent; approximately 3-fold lower tumor incidence |
| Conditions | Newborn mouse assay (B6C3F1 or equivalent); i.p. administration at 1, 8, and 15 days after birth; total dose 2800 nmol/mouse |
Why This Matters
This quantitative attenuation of carcinogenic potency distinguishes 7-NBA from both its parent PAH and from coplanar-nitro PAHs like 6-nitrochrysene, directly impacting risk assessment, regulatory classification, and selection of appropriate positive controls in carcinogenicity screening.
- [1] Wislocki PG, Bagan ES, Lu AY, et al. Tumorigenicity of nitrated derivatives of pyrene, benz[a]anthracene, chrysene and benzo[a]pyrene in the newborn mouse assay. Carcinogenesis. 1986 Aug;7(8):1317–1322. doi:10.1093/carcin/7.8.1317. PMID: 3731386. View Source
